molecular formula C19H26N2O2 B6075938 N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide

N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide

Cat. No. B6075938
M. Wt: 314.4 g/mol
InChI Key: XBILIEDRTGYIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide, also known as Bicuculline, is a potent convulsant and competitive antagonist of the GABAA receptor. It is a bicyclic compound that belongs to the family of benzamides. Bicuculline is commonly used in scientific research to study the mechanisms of action of GABAA receptors and to investigate the role of GABAergic neurotransmission in various physiological and pathological processes.

Mechanism of Action

N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is a competitive antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide binds to the GABAA receptor and blocks the action of GABA, leading to an increase in neuronal excitability. This increase in excitability can lead to seizures and convulsions.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide has several biochemical and physiological effects. It increases neuronal excitability by blocking the action of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This increase in excitability can lead to seizures and convulsions. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide also increases the release of several neurotransmitters such as glutamate, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is a useful tool for investigating the role of GABAergic neurotransmission in various physiological and pathological processes. It is a potent convulsant and competitive antagonist of the GABAA receptor, making it a valuable tool for studying the mechanisms of action of GABAA receptors. However, its use is limited by its potential toxicity and convulsant effects. Careful dosing and monitoring are required to ensure the safety of experimental animals.

Future Directions

There are several future directions for the use of bicuculline in scientific research. One possible direction is the investigation of the role of GABAergic neurotransmission in the regulation of mood and anxiety. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be used to study the effects of GABAergic drugs on these processes. Another future direction is the investigation of the effects of bicuculline on synaptic plasticity and learning and memory. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be used to study the effects of GABAergic drugs on these processes. Additionally, bicuculline can be used to investigate the role of GABAergic neurotransmission in the regulation of sleep and wakefulness.

Synthesis Methods

N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be synthesized using several methods such as the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of bicuculline is the Pictet-Spengler reaction, which involves the condensation of tryptamine with dihydroxyphenylacetaldehyde in the presence of an acid catalyst.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is widely used in scientific research to investigate the role of GABAergic neurotransmission in various physiological and pathological processes. It is used to study the mechanisms of action of GABAA receptors and to investigate the effects of GABAergic drugs on the central nervous system. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is also used to study the effects of GABAergic drugs on seizure activity and to investigate the role of GABAergic neurotransmission in the regulation of mood and anxiety.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-3-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-19(20-18-12-14-4-5-16(18)10-14)17-3-1-2-15(11-17)13-21-6-8-23-9-7-21/h1-3,11,14,16,18H,4-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBILIEDRTGYIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)C3=CC=CC(=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(bicyclo[2.2.1]hept-2-yl)-3-(morpholin-4-ylmethyl)benzamide

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